4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester
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Overview
Description
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester is a complex organic compound that features a boronic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or borohydride.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions often result in the formation of biaryl compounds.
Scientific Research Applications
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Its derivatives are being explored for their potential as enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic ester group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. This interaction often involves the formation of reversible covalent bonds, which can modulate the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid
- 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid
- 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern and the presence of the pinacol ester group. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-12-11-13(18-9-6-10-23(18,19)20)7-8-14(12)17-21-15(2,3)16(4,5)22-17/h7-8,11H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZTUSAIJXXGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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